
6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pteridine core substituted with a 3,4-dichlorophenyl group and a methyl group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichloroaniline with a suitable pteridine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and requires specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies, such as microwave-assisted synthesis, can further enhance the production process by reducing reaction times and improving overall yields .
化学反応の分析
Types of Reactions
6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while reduction can produce pteridine alcohols. Substitution reactions can result in a variety of substituted pteridines with different functional groups.
科学的研究の応用
6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its interactions with enzymes and receptors.
Industrial Applications: The compound’s chemical properties make it suitable for use in industrial processes, such as the synthesis of other complex organic molecules and materials.
作用機序
The mechanism of action of 6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the enzyme’s activity .
類似化合物との比較
Similar Compounds
3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea: This compound shares the 3,4-dichlorophenyl group but differs in its core structure and functional groups.
2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine: Another compound with a 3,4-dichlorophenyl group, but with an imidazo[1,2-a]pyridine core.
Uniqueness
6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione is unique due to its pteridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar compounds.
特性
CAS番号 |
64233-28-9 |
|---|---|
分子式 |
C13H8Cl2N4O2 |
分子量 |
323.13 g/mol |
IUPAC名 |
6-(3,4-dichlorophenyl)-1-methylpteridine-2,4-dione |
InChI |
InChI=1S/C13H8Cl2N4O2/c1-19-11-10(12(20)18-13(19)21)17-9(5-16-11)6-2-3-7(14)8(15)4-6/h2-5H,1H3,(H,18,20,21) |
InChIキー |
QMSPBCIBIDWEFN-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC=C(N=C2C(=O)NC1=O)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine](/img/structure/B14007464.png)
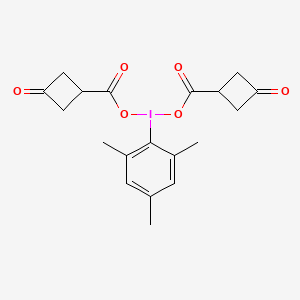
![4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]-](/img/structure/B14007472.png)
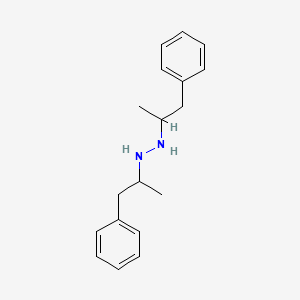
![n8-(Diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14007489.png)



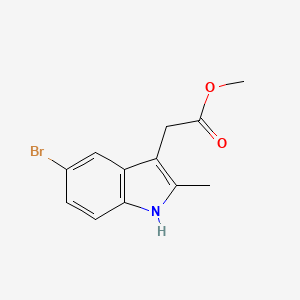
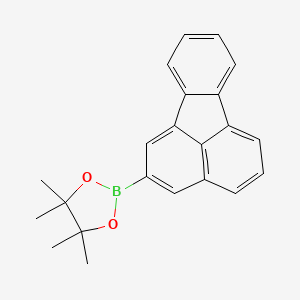
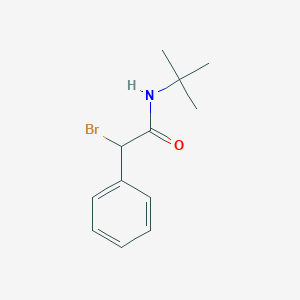

![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)
![[6-Benzoyloxy-2-(4-methylphenyl)sulfonyloxy-5-oxocyclohex-3-en-1-yl] benzoate](/img/structure/B14007541.png)
